molecular formula C20H19N3O4S B2479142 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 1007530-14-4

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2479142
CAS No.: 1007530-14-4
M. Wt: 397.45
InChI Key: JIJGNVQOXFVTIN-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a complex synthetic compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a thieno[3,4-c]pyrazole core scaffold, a structure that has garnered significant interest in pharmaceutical research for its diverse biological potential. Derivatives of this core have been investigated for various biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties . The mechanism of action for such compounds is often multi-faceted, potentially involving the inhibition of key enzymatic pathways or the induction of apoptosis in target cells . The specific incorporation of a 4-methoxyphenyl group at the 2-position of the pyrazole ring and a 2-phenoxyacetamide moiety at the 3-position is intended to fine-tune the molecule's electronic properties, steric bulk, and binding affinity to specific biological targets. Researchers can leverage this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, particularly for developing novel small-molecule therapeutics. This product is intended for research use only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information prior to use.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-15-9-7-14(8-10-15)23-20(17-12-28(25)13-18(17)22-23)21-19(24)11-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJGNVQOXFVTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a novel compound that has attracted attention in medicinal chemistry due to its complex thienopyrazole structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S with a molecular weight of approximately 426.45 g/mol. The structure includes a thienopyrazole moiety that is significant for its potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. It may function by:

  • Inhibition of Kinases : The compound could inhibit specific kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.
  • DNA Interaction : Potential interactions with DNA may lead to modulation of gene expression and cellular responses.
  • Anti-inflammatory Effects : The thienopyrazole structure suggests possible anti-inflammatory properties through inhibition of pro-inflammatory mediators.

Anticancer Activity

Recent studies have indicated that thienopyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The inhibition rates for these compounds ranged from 43% to 87% against tumor cells in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that derivatives of thienopyrazole possess notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Enzyme Inhibition

Enzyme inhibition studies revealed that the compound could act as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . Additionally, it has shown potential as a urease inhibitor, which could be beneficial in managing conditions like urinary tract infections .

Case Studies

  • Anticancer Efficacy : A series of thienopyrazole derivatives were synthesized and tested for their ability to inhibit the growth of MDA-MB-231 breast cancer cells. Compound l demonstrated stronger inhibition compared to the positive control .
  • Antimicrobial Testing : A study on synthesized thiazole derivatives revealed significant antimicrobial activity with MIC values ranging from 0.63 µM to 6.28 µM against various bacterial strains .

Data Tables

Biological Activity IC50 Value (µM) Reference
AChE Inhibition1.21 ± 0.005
Anticancer (MDA-MB-231)43% - 87% inhibition
Antimicrobial0.63 - 6.28

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide exhibit significant anticancer properties. Notably, thieno[3,4-c]pyrazole derivatives have been recognized as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E pathways in cancer cells.

Key Findings:

  • In Vitro Efficacy : Modifications in substituents on the phenyl ring significantly influenced antiproliferative activity against various cancer cell lines, with some derivatives achieving IC50 values lower than 10 µM.
  • Mechanisms of Action : The compound's mechanism often involves modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. Thieno[3,4-c]pyrazole derivatives have shown promising activity against a range of bacterial pathogens.

Key Findings:

  • Bacterial Inhibition : Studies indicate that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key trends observed include:

  • Methoxy Group Influence : Compounds containing methoxy groups generally demonstrate higher antiproliferative activity compared to those with halogen substitutions.
  • Substituent Positioning : The position of substituents on the phenyl ring affects interaction with biological targets; para-substituted compounds tend to exhibit superior activity compared to ortho or meta counterparts.

Anticancer Efficacy

A study involving various thieno[3,4-c]pyrazole derivatives reported significant anticancer efficacy, with modifications leading to enhanced potency against multiple cancer cell lines.

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of these derivatives found substantial inhibition rates against specific bacterial strains, indicating their potential as therapeutic agents.

Comparison with Similar Compounds

Core Structural Variations

The thieno[3,4-c]pyrazole scaffold is shared among several analogs, but substituents at positions 2 and 3 differ significantly:

Compound Position 2 Substituent Position 3 Substituent Key Features
Target Compound 4-Methoxyphenyl 2-Phenoxyacetamide Phenoxy group increases lipophilicity; methoxy enhances electron density .
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS 1009693-63-3) 4-Fluorophenyl 4-Methoxybenzamide Fluorine atom introduces electronegativity; reduced steric bulk vs. phenoxy .
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide (CAS 958587-50-3) 4-Methoxyphenyl Cyclohexanecarboxamide Cyclohexane group adds steric bulk; higher lipophilicity (LogP ~3.5 inferred) .
4-Bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958962-27-1) 4-Methoxyphenyl 4-Bromobenzamide Bromine enhances polarizability; may improve halogen bonding interactions .

Physicochemical Properties

  • Hydrogen Bonding: The 2-phenoxyacetamide group in the target compound has one H-bond donor (N–H) and five acceptors (C=O, O–), similar to the 4-methoxybenzamide analog .
  • Lipophilicity: Phenoxy and cyclohexane substituents increase LogP compared to fluorophenyl or bromobenzamide derivatives, impacting membrane permeability .

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